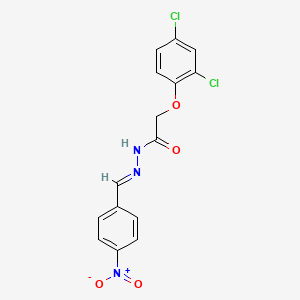

(E)-2-(2,4-dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide

CAS No.: 297140-03-5

Cat. No.: VC7172238

Molecular Formula: C15H11Cl2N3O4

Molecular Weight: 368.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 297140-03-5 |

|---|---|

| Molecular Formula | C15H11Cl2N3O4 |

| Molecular Weight | 368.17 |

| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |

| Standard InChI | InChI=1S/C15H11Cl2N3O4/c16-11-3-6-14(13(17)7-11)24-9-15(21)19-18-8-10-1-4-12(5-2-10)20(22)23/h1-8H,9H2,(H,19,21)/b18-8+ |

| Standard InChI Key | GKLONNYOOYHOBF-QGMBQPNBSA-N |

| SMILES | C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Introduction

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of (E)-2-(2,4-dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide typically involves a condensation reaction between 2-(2,4-dichlorophenoxy)acetohydrazide and 4-nitrobenzaldehyde. This method aligns with protocols used for analogous benzylidenehydrazine derivatives, where glacial acetic acid catalyzes the formation of the hydrazone bond under reflux conditions . For instance, the synthesis of (E)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide achieved a 65% yield after 6 hours of reflux in dioxane, followed by recrystallization from chloroform .

A representative reaction scheme is as follows:

Key parameters influencing yield include reaction time, solvent polarity, and the electronic effects of substituents on the benzaldehyde precursor. The nitro group’s strong electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the hydrazide’s amino group .

Optimization and Challenges

Crystallization solvents significantly impact purity and morphology. Dimethylformamide (DMF) and chloroform are commonly employed for recrystallizing analogous hydrazides, yielding plate-like crystals suitable for X-ray diffraction . Challenges include byproduct formation due to competing reactions at elevated temperatures, necessitating careful control of stoichiometry and reflux duration.

Structural and Crystallographic Characterization

Molecular Geometry

Single-crystal X-ray diffraction studies of related compounds, such as N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, reveal centrosymmetric dimers linked by N–H⋯O hydrogen bonds . The (E)-configuration in the title compound imposes a planar arrangement around the C=N bond, with dihedral angles between the aromatic rings and hydrazide backbone approximating 77.8° . This geometry minimizes steric hindrance while optimizing π-π stacking and dipole interactions.

Table 1: Selected Bond Lengths and Angles

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| C=O bond length | 1.224 | |

| C=N bond length | 1.278 | |

| N–N bond length | 1.385 | |

| Dihedral angle | 77.8° |

Intermolecular Interactions

The crystal packing of acylhydrazines is stabilized by hydrogen bonds and halogen interactions. In N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, N–H⋯O bonds form chains, while Cl⋯N contacts (3.224 Å) cross-link adjacent ribbons . The nitro group in the title compound likely participates in similar interactions, with O⋯H–N hydrogen bonds and nitro-Cl contacts further enhancing lattice stability.

Spectroscopic Properties

Infrared (IR) Spectroscopy

IR spectra of benzylidenehydrazines exhibit characteristic absorptions for C=O (1670–1690 cm⁻¹), C=N (1600–1620 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) groups . The title compound’s spectrum is expected to show:

-

NH stretch: 3180–3200 cm⁻¹ (hydrazide N–H)

-

C=O stretch: ~1675 cm⁻¹ (acetohydrazide carbonyl)

Nuclear Magnetic Resonance (NMR)

¹H NMR signals for analogous compounds include:

-

Hydrazide NH: δ 10.2–11.5 ppm (singlet, exchangeable)

-

Aromatic protons: δ 7.5–8.5 ppm (multiplets for dichlorophenoxy and nitrobenzylidene groups)

¹³C NMR resonances typically feature:

Hypothesized Biological and Chemical Applications

Insecticidal and Antifungal Activity

Diacylhydrazines are known for insect growth-regulating properties, acting as ecdysone agonists . The dichlorophenoxy moiety may enhance lipid membrane permeability, while the nitro group could redox-cycle to generate cytotoxic radicals.

Coordination Chemistry

The hydrazide’s N and O atoms serve as donor sites for metal ions. Structural analogs form complexes with Cu(II) and Fe(III), applicable in catalysis or wastewater metal recovery .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume